

Spectroscopic Analysis of Cedryl Acetate: A Technical Guide

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Compound of Interest

Compound Name: Cedryl Acetate

Cat. No.: B3427751

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Introduction

Cedryl Acetate (CAS No. 77-54-3) is a cedrane sesquiterpenoid and a common fragrance ingredient valued for its characteristic woody and cedar-like odor.[1][2] It is synthesized by the esterification of cedrol, which is often derived from cedarwood oil.[3][4] As a key component in perfumery and a compound of interest in chemical research, a thorough understanding of its spectroscopic properties is essential for quality control, structural elucidation, and characterization. This guide provides a summary of the available mass spectrometry and infrared spectroscopy data for **Cedryl Acetate**, outlines standard experimental protocols for spectroscopic analysis, and notes the availability of predictive methods for Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data

The following sections present the available mass spectrometry and infrared spectroscopy data for **Cedryl Acetate**. This data is crucial for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ^1H and ^{13}C NMR data for **Cedryl Acetate** are not readily available in publicly accessible scientific databases. However, NMR spectra can be predicted using various software tools. Several commercial software packages, such as 'NMRPredict' by JEOL and predictors from ACD/Labs and ChemAxon, offer algorithms to estimate ^1H and ^{13}C NMR spectra, including chemical shifts and coupling constants, based on the molecular structure.[5]

[6][7][8] For researchers requiring NMR data, employing such predictive tools or acquiring experimental spectra are the recommended approaches.

Mass Spectrometry (MS)

Mass spectrometry of **Cedryl Acetate** is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). The mass spectrum is characterized by a molecular ion peak and a series of fragment ions that provide structural information. A representative mass spectrum of **Cedryl Acetate** is available on ResearchGate.[9] The molecular weight of **Cedryl Acetate** is 264.4 g/mol .[10]

Table 1: Key Mass Spectrometry Data for **Cedryl Acetate**

m/z (Mass-to-Charge Ratio)	Putative Fragment Assignment	Relative Intensity
264	[M] ⁺ (Molecular Ion)	Low
204	[M - CH ₃ COOH] ⁺ (Loss of acetic acid)	High
189	[M - CH ₃ COOH - CH ₃] ⁺	Moderate
161		High
147		Moderate
133		Moderate
119		High
105		High
93		High
43	[CH ₃ CO] ⁺ (Acetyl cation)	High

Note: Relative intensities are estimated from available spectra and may vary based on instrumentation and experimental conditions.

Infrared (IR) Spectroscopy

The infrared spectrum of **Cedryl Acetate** exhibits characteristic absorption bands corresponding to its functional groups. As an ester, a strong carbonyl (C=O) stretching vibration is a prominent feature. The spectrum is typically acquired using Fourier-Transform Infrared (FTIR) spectroscopy.^[10]

Table 2: Characteristic Infrared Absorption Bands for **Cedryl Acetate**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~2950	C-H stretch	Alkane (CH, CH ₂ , CH ₃)
~1735	C=O stretch	Ester (Acetate)
~1240	C-O stretch	Ester (Acetate)
~1020	C-O stretch	Ester (Acetate)

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a compound like **Cedryl Acetate**. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy Protocol (General)

- Sample Preparation: Dissolve approximately 5-10 mg of **Cedryl Acetate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a solvent with a known chemical shift allows for referencing the spectrum.
- Instrument Setup:
 - Place the sample in a 5 mm NMR tube.
 - Insert the tube into the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Tune the probe for the desired nucleus (¹H or ¹³C).

- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Set appropriate parameters, including spectral width, acquisition time, and number of scans.
 - The chemical shifts are reported in ppm relative to a reference standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A higher number of scans is typically required due to the low natural abundance of ^{13}C .
 - The chemical shifts are referenced to the solvent signal (e.g., CDCl_3 at 77.16 ppm).

Mass Spectrometry Protocol (GC-MS)

- Sample Preparation: Prepare a dilute solution of **Cedryl Acetate** in a volatile organic solvent (e.g., hexane or ethyl acetate).
- Instrument Setup:
 - Set up the gas chromatograph with an appropriate column (e.g., a nonpolar capillary column).
 - Define the temperature program for the GC oven to ensure separation of components.
 - Set the mass spectrometer to electron ionization (EI) mode, typically at 70 eV.
- Data Acquisition:
 - Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet.
 - The sample is vaporized and separated on the column before entering the mass spectrometer.

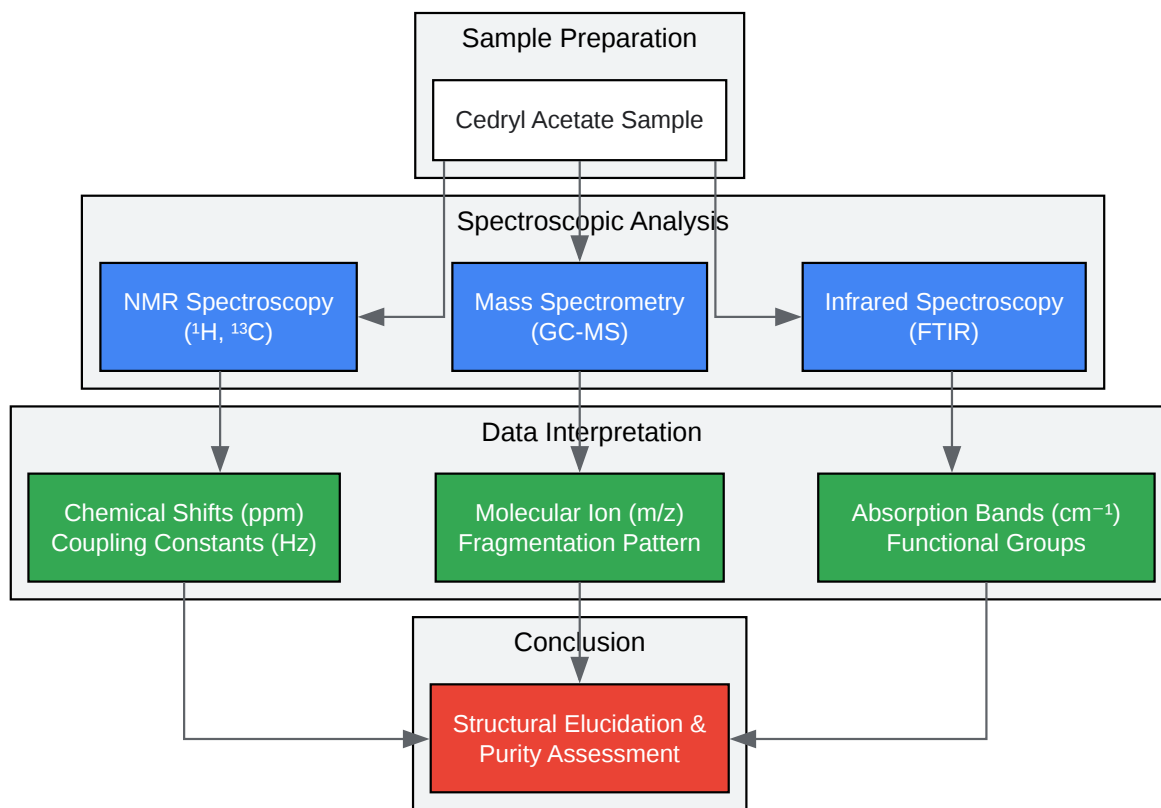
- Acquire mass spectra across a suitable m/z range (e.g., 40-400 amu).
- Data Analysis: Identify the peak corresponding to **Cedryl Acetate** in the chromatogram and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy Protocol (FTIR-ATR)

- Sample Preparation: As **Cedryl Acetate** can be a solid or liquid, a neat sample can be used with an Attenuated Total Reflectance (ATR) accessory, which is a common modern technique.^[10] Place a small amount of the sample directly onto the ATR crystal.
- Background Collection: Before analyzing the sample, collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
- Sample Spectrum Acquisition:
 - Acquire the spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).
- Data Analysis: Process the spectrum to identify the wavenumbers of the key absorption bands and assign them to the corresponding molecular vibrations.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like **Cedryl Acetate**.



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References

- 1. cedryl acetate, 77-54-3 [thegoodscentscompany.com]
- 2. ScenTree - Cedryl acetate (CAS N° 77-54-3) [scentree.co]
- 3. Page loading... [guidechem.com]
- 4. Cedryl acetate CAS#: 77-54-3 [m.chemicalbook.com]

- 5. Accurate NMR spectrum prediction software "NMRPredict" | Products | JEOL Ltd. [jeol.com]
- 6. acdlabs.com [acdlabs.com]
- 7. platform.softwareone.com [platform.softwareone.com]
- 8. docs.chemaxon.com [docs.chemaxon.com]
- 9. researchgate.net [researchgate.net]
- 10. Cedryl Acetate | C₁₇H₂₈O₂ | CID 13918856 - PubChem [pubchem.ncbi.nlm.nih.gov]
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